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Compound of Interest

Compound Name: FR901465

Cat. No.: B1674043 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

spliceosome inhibitor FR901465 in animal models.

Frequently Asked Questions (FAQs)
Q1: What is FR901465 and what is its mechanism of action?

A1: FR901465 is a potent anti-tumor agent that functions as a spliceosome inhibitor. It is part of

a family of natural products that also includes FR901463 and FR901464.[1] These compounds

target the SF3b subunit of the spliceosome, a critical component of the machinery responsible

for pre-mRNA splicing. By binding to SF3b, FR901465 stalls the assembly of the spliceosome,

leading to an accumulation of unspliced pre-mRNA, which in turn can induce cell cycle arrest

and apoptosis in cancer cells.

Q2: What are the main challenges in delivering FR901465 in animal models?

A2: The primary challenge in the in vivo delivery of FR901465 is its poor aqueous solubility.

This can lead to difficulties in preparing stable formulations for injection, potential precipitation

of the compound upon administration, and consequently, variable drug exposure and

inconsistent experimental results.

Q3: What are some suitable animal models for studying the efficacy of FR901465?
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A3: Mouse xenograft models are commonly used to evaluate the in vivo anti-tumor activity of

FR901465 and related compounds.[1] For example, human tumor cell lines, such as A549 lung

adenocarcinoma, can be implanted into immunocompromised mice to assess the inhibitory

effect of the compound on tumor growth.[1]

Q4: Are there any known pharmacokinetic parameters for FR901465 in animal models?

A4: Specific pharmacokinetic data for FR901465 in common animal models is not readily

available in published literature. However, for a closely related spliceosome inhibitor,

pladienolide B, a plasma elimination half-life of 5.3 to 15.1 hours has been reported in patients.

[2] It is important to note that pharmacokinetic parameters can vary significantly between

different compounds and species. Therefore, conducting a pilot pharmacokinetic study for

FR901465 in the chosen animal model is highly recommended.

Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Instability
Symptoms:

Difficulty dissolving FR901465 in aqueous-based vehicles.

Precipitation of the compound in the formulation vial over time.

Cloudiness or particulate matter observed in the injection solution.

Possible Causes:

Inherent low aqueous solubility of FR901465.

Use of an inappropriate solvent or vehicle.

Suboptimal pH of the formulation.

Solutions:
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Solution Detailed Steps

Optimize Formulation Vehicle

1. Co-solvent System: A common and effective

approach for poorly soluble compounds is to

use a co-solvent system. For the related

compound, pladienolide B, a formulation of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45%

saline has been used for intravenous

administration in mice. This can be a good

starting point for FR901465. 2. Cyclodextrins:

Consider using cyclodextrins (e.g., HP-β-CD) to

improve solubility by forming inclusion

complexes.

pH Adjustment

Investigate the pH-solubility profile of

FR901465. Adjusting the pH of the vehicle might

enhance its solubility. However, ensure the final

pH is within a physiologically tolerable range for

the chosen route of administration.

Particle Size Reduction

If preparing a suspension, micronization or

nano-milling of the FR901465 powder can

increase the surface area and improve the

dissolution rate.

Fresh Preparation

Prepare the formulation immediately before

administration to minimize the risk of

precipitation over time.

Problem 2: Inconsistent Efficacy or High Variability in
Animal Studies
Symptoms:

Lack of expected anti-tumor effect.

High variability in tumor growth inhibition between animals in the same treatment group.
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Inconsistent pharmacokinetic profiles between animals.

Possible Causes:

Poor bioavailability due to precipitation at the injection site or in the bloodstream.

Inaccurate dosing due to an unstable or non-homogeneous formulation.

Rapid metabolism or clearance of the compound.

Solutions:

Solution Detailed Steps

Confirm Formulation Stability

Visually inspect the formulation for any signs of

precipitation before each injection. If possible,

analyze the concentration of FR901465 in the

formulation over the duration of the experiment

to ensure its stability.

Refine Administration Technique

For intravenous injections, administer the

formulation slowly to minimize the risk of

precipitation in the bloodstream. Ensure proper

mixing of the formulation before drawing each

dose.

Conduct a Pilot Pharmacokinetic Study

A pilot PK study will help determine the actual

exposure of the animals to FR901465. This will

provide crucial data on Cmax, Tmax, half-life,

and bioavailability, allowing for optimization of

the dosing regimen.

Evaluate Alternative Routes of Administration

If intravenous delivery proves problematic,

consider other routes such as intraperitoneal

(IP) or subcutaneous (SC) administration, which

may offer different absorption kinetics.

Data Presentation
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Table 1: Solubility of Structurally Related Spliceosome Inhibitor (Pladienolide B) in Common

Vehicles

Disclaimer: The following data is for the structurally related compound Pladienolide B and

should be used as a reference for FR901465. Actual solubility of FR901465 may vary and

should be experimentally determined.

Vehicle Solubility Reference

DMSO Soluble to 1 mg/ml

10% DMSO, 40% PEG300,

5% Tween-80, 45% saline
≥ 2.5 mg/mL [3]

10% DMSO, 90% (20% SBE-

β-CD in saline)
≥ 2.5 mg/mL [3]

10% DMSO, 90% corn oil ≥ 2.5 mg/mL [3]

Table 2: Hypothetical Pharmacokinetic Parameters of FR901465 in Mice (for illustrative

purposes)

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific

pharmacokinetic data for FR901465 in mice is not publicly available. These values are based

on typical ranges observed for small molecule anti-cancer drugs and should be determined

experimentally.

Parameter Intravenous (IV) Bolus Oral (PO) Gavage

Dose (mg/kg) 5 20

Cmax (ng/mL) 1500 300

Tmax (h) 0.08 2

AUC (ng*h/mL) 3000 1200

Half-life (t½) (h) 4 6

Bioavailability (%) N/A 20
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Experimental Protocols
Protocol 1: Preparation of FR901465 Formulation for
Intravenous Injection
This protocol is adapted from a formulation used for the related compound, pladienolide B, and

should be optimized for FR901465.[4]

Materials:

FR901465

Dimethyl sulfoxide (DMSO), sterile, injectable grade

Polyethylene glycol 300 (PEG300), sterile, injectable grade

Tween-80, sterile, injectable grade

Sterile saline (0.9% NaCl)

Sterile, pyrogen-free vials and syringes

Procedure:

In a sterile vial, dissolve FR901465 in DMSO to create a stock solution (e.g., 25 mg/mL).

In a separate sterile vial, add the required volume of the FR901465 stock solution to achieve

the final desired concentration in the formulation.

Add PEG300 to the vial containing the FR901465/DMSO solution and mix thoroughly. The

volume of PEG300 should be four times the volume of DMSO.

Add Tween-80 to the mixture and mix thoroughly. The volume of Tween-80 should be half the

volume of DMSO.

Slowly add sterile saline to the mixture while vortexing to bring the formulation to the final

volume. The volume of saline will be 4.5 times the volume of DMSO.
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Visually inspect the final formulation for clarity and absence of precipitation before

administration.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft
Model
Animal Model:

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

Procedure:

Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL of

Matrigel/PBS mixture) into the flank of each mouse.

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomize mice into treatment and control groups.

Administer FR901465 formulation or vehicle control intravenously via the tail vein. The

dosing schedule will depend on the results of a maximum tolerated dose (MTD) study (e.g.,

5 mg/kg, once daily for 5 days).

Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume

can be calculated using the formula: (Length x Width²) / 2.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological analysis).
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Caption: Mechanism of action of FR901465 in inhibiting the spliceosome.
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Caption: Troubleshooting workflow for inconsistent in vivo results with FR901465.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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